Methyl 3-(oxan-4-yl)prop-2-enoate
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Overview
Description
Methyl 3-(oxan-4-yl)prop-2-enoate is an organic compound with the molecular formula C9H14O3. It is a derivative of prop-2-enoate (acrylate) with an oxan-4-yl (tetrahydropyranyl) substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(oxan-4-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(oxan-4-yl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification reaction. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxan-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various esters, amides, or thioesters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(oxan-4-yl)prop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(oxan-4-yl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The oxan-4-yl group can participate in ring-opening reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar in structure but with a methoxyphenyl group instead of an oxan-4-yl group.
Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate: Contains a chromenyl group, offering different reactivity and applications.
Uniqueness
Methyl 3-(oxan-4-yl)prop-2-enoate is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 3-(oxan-4-yl)prop-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-11-9(10)3-2-8-4-6-12-7-5-8/h2-3,8H,4-7H2,1H3 |
InChI Key |
XANRQHDDIFUULR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1CCOCC1 |
Origin of Product |
United States |
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